

structure-activity relationship of 4-dialkylamino-piperidines in a specific biological assay

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Compound of Interest

Compound Name: *4-Diethylamino-piperidine*

Cat. No.: *B141726*

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Structure-Activity Relationship of 4-Dialkylamino-piperidines as Novel Antifungal Agents

A comprehensive analysis of the structure-activity relationships (SAR) of a series of 4-dialkylamino-piperidine derivatives has revealed key structural features essential for their antifungal activity. This guide compares the antifungal potency of various analogs, providing insights into the molecular determinants of their action, supported by detailed experimental data and protocols. The primary biological assay discussed is the determination of minimal inhibitory concentrations (MICs) against clinically relevant fungal strains, which indicates the efficacy of these compounds in inhibiting fungal growth.

Quantitative Data Summary

The antifungal activity of 4-dialkylamino-piperidine analogs was evaluated against a panel of fungal species. The data, summarized in the table below, highlights the impact of substitutions at the piperidine nitrogen (R^1) and the 4-amino group (R^2) on the minimal inhibitory concentration (MIC). The most potent compounds exhibit a specific combination of a benzyl or phenylethyl group at the R^1 position and a long alkyl chain, particularly n-dodecyl, at the R^2 position.

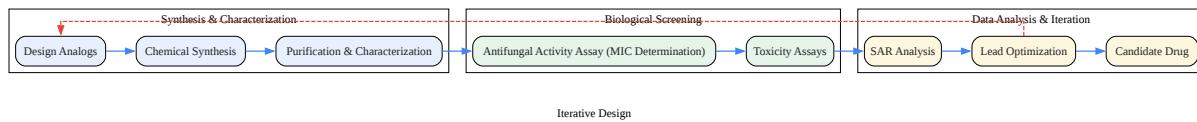
Compound	R ¹ Substituent	R ² Substituent	Antifungal Activity (MIC in µg/mL) against Candida spp. and Aspergillus spp.
2b	Benzyl	n-Dodecyl	Potent activity observed
3b	Phenylethyl	n-Dodecyl	Potent activity observed
2a	Benzyl	4-tert-butylbenzyl	Moderate activity
4b	Boc	n-Dodecyl	Noteworthy activity
5b	H	n-Dodecyl	Noteworthy activity
Other Analogs	Various benzyl/phenylethyl	Shorter, branched, or cyclic alkyl residues	Detrimental to activity

Key SAR Observations:

- R¹ Position (Piperidine Nitrogen): Both benzyl and phenylethyl substituents at this position can lead to high antifungal activity.[1]
- R² Position (4-Amino Group): A long, linear alkyl chain is crucial for potent activity. The n-dodecyl (C₁₂) residue was identified as the most effective.[1] Shorter, branched, or cyclic alkyl groups at this position are detrimental to the antifungal activity.[1]
- Combined Effect: The combination of a benzyl or phenylethyl group at R¹ and an n-dodecyl group at R² results in compounds with outstanding antifungal activity, comparable to established antifungal agents like amorolfine and voriconazole.[1]

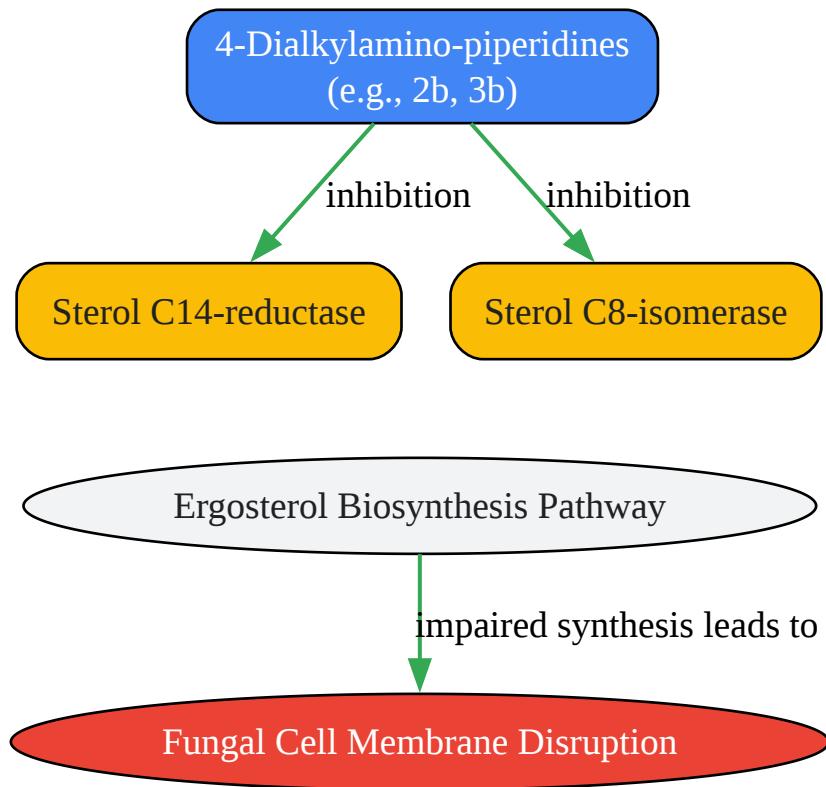
Experimental Workflow and Signaling Pathway

The following diagrams illustrate the general workflow for structure-activity relationship studies and the proposed mechanism of action for the most potent 4-dialkylamino-piperidine antifungal agents.



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General workflow for Structure-Activity Relationship (SAR) studies.



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Proposed mechanism of action for the antifungal 4-dialkylamino-piperidines.

Experimental Protocols

Antifungal Susceptibility Testing (Microbroth Dilution Assay)

This protocol is adapted from standardized methods for determining the Minimal Inhibitory Concentration (MIC) of antifungal agents.

- Preparation of Fungal Inoculum:
 - Clinically relevant fungal isolates (e.g., *Candida* spp., *Aspergillus* spp.) are cultured on appropriate agar plates.
 - A suspension of fungal spores or cells is prepared in sterile saline and adjusted to a concentration of approximately 0.5 to 2.5×10^3 cells/mL.
- Preparation of Drug Dilutions:
 - The 4-dialkylamino-piperidine compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
 - Serial two-fold dilutions of the compounds are prepared in 96-well microtiter plates using RPMI 1640 medium. The final concentrations typically range from 0.03 to 16 $\mu\text{g}/\text{mL}$.
- Inoculation and Incubation:
 - Each well containing the drug dilution is inoculated with the fungal suspension.
 - Positive (no drug) and negative (no fungus) control wells are included.
 - The microtiter plates are incubated at 35-37°C for 24-48 hours, depending on the fungal species.
- Determination of MIC:
 - The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., $\geq 50\%$ or $\geq 90\%$ reduction) compared to the positive control. Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength.

Mechanism of Action Study: Sterol Analysis

To investigate the impact of the compounds on ergosterol biosynthesis, the following steps are performed:

- Fungal Culture and Treatment:
 - The model yeast strain, such as *Yarrowia lipolytica*, is cultured in a suitable medium.
 - The culture is treated with a sub-inhibitory concentration of the active 4-dialkylamino-piperidine compound. A control culture without the compound is run in parallel.
- Sterol Extraction:
 - After a defined incubation period, the fungal cells are harvested by centrifugation.
 - The cell pellet is saponified using a strong base (e.g., potassium hydroxide in methanol) to release the sterols.
 - The non-saponifiable lipids, including sterols, are extracted with an organic solvent like n-heptane.
- Analysis of Sterol Composition:
 - The extracted sterol fraction is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).
 - The sterol profile of the treated cells is compared to that of the untreated control cells. An accumulation of specific sterol intermediates and a depletion of ergosterol in the treated cells can indicate the inhibition of specific enzymes in the ergosterol biosynthesis pathway, such as sterol C14-reductase and sterol C8-isomerase.[\[1\]](#)

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References

- 1. [mdpi.com](https://www.mdpi.com) [mdpi.com]
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